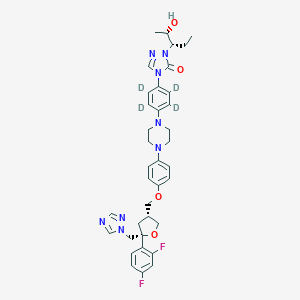

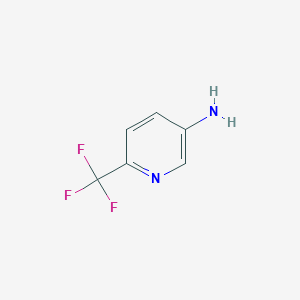

5-Amino-2-(trifluoromethyl)pyridine

Overview

Description

5-Amino-2-(trifluoromethyl)pyridine is a white to light yellow crystal powder . It is employed in a convenient, one-pot, synthesis of azaindoles .

Molecular Structure Analysis

The molecular formula of 5-Amino-2-(trifluoromethyl)pyridine is C6H5F3N2 . The molecular weight is 162.11 . The structure includes a pyridine ring with an amino group at the 5th position and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis

5-Amino-2-(trifluoromethyl)pyridine is a solid at 20 degrees Celsius . It has a melting point of 42.0 to 46.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine acts as an intermediate in the synthesis of pharmaceutical products . It plays a crucial role in the production of various drugs, contributing to their chemical structure and properties .

Toxicology Studies

The toxicity profile of 5-amino-2-(trifluoromethyl)pyridine is being studied. It has been found that inhalation of this compound can lead to symptoms such as dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness . This has led to further research into its toxicological effects and safety measures needed in its handling .

Methemoglobinemia Research

Exposure to 5-amino-2-(trifluoromethyl)pyridine has been linked to methemoglobinemia, a blood disorder characterized by an increased amount of methemoglobin in the blood . This has opened up new avenues for research into the treatment and management of this condition .

Study of Acute Renal Failure

Inhalation of 5-amino-2-(trifluoromethyl)pyridine has been associated with acute renal failure . This has led to studies into its impact on kidney function and potential therapeutic interventions .

Research in Toxic Encephalopathy

Toxic encephalopathy, a disorder resulting from exposure to neurotoxic substances, has been observed in individuals exposed to 5-amino-2-(trifluoromethyl)pyridine . This has spurred research into the neurological effects of this compound .

Agrochemical Applications

Trifluoromethylpyridine derivatives, including 5-amino-2-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Synthesis of Azaindoles

5-Amino-2-(trifluoromethyl)pyridine is employed in a convenient, one-pot, synthesis of azaindoles . Azaindoles are a class of compounds that have various applications in medicinal chemistry.

Veterinary Medicine

Several trifluoromethylpyridine derivatives are also used in the veterinary industry . These compounds are used in the treatment of various animal diseases .

Safety and Hazards

Mechanism of Action

Target of Action

5-Amino-2-(trifluoromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, 5-Amino-2-(trifluoromethyl)pyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

The primary result of the action of 5-Amino-2-(trifluoromethyl)pyridine is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Action Environment

The compound is stable under normal conditions . It should be stored under an inert atmosphere and away from oxidizing agents . It’s also important to note that the compound’s action can be influenced by environmental factors such as temperature and the presence of other chemicals .

properties

IUPAC Name |

6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZOWZSXZNIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372232 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(trifluoromethyl)pyridine | |

CAS RN |

106877-33-2 | |

| Record name | 5-Amino-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-6-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the toxicological effects of 5-Amino-2-(trifluoromethyl)pyridine on humans?

A1: The research paper [] presents the first reported case of 5-Amino-2-(trifluoromethyl)pyridine poisoning in a human. The 35-year-old male patient exhibited severe symptoms after inhaling the compound, including dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Additionally, the patient developed methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. This case highlights the potential for severe toxicity of 5-Amino-2-(trifluoromethyl)pyridine through respiratory exposure.

Q2: What treatment was used for the 5-Amino-2-(trifluoromethyl)pyridine poisoning case?

A2: The patient in the reported case [] received intravenous treatment with a low dose of methylene blue. This treatment resulted in significant improvement of the patient's symptoms. This suggests that methylene blue could be a potential treatment option for 5-Amino-2-(trifluoromethyl)pyridine poisoning, particularly in cases involving methemoglobinemia.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)